molecular formula C24H26 B14113595 1,3-Dimesitylbenzene CAS No. 103068-13-9

1,3-Dimesitylbenzene

Cat. No.: B14113595
CAS No.: 103068-13-9
M. Wt: 314.5 g/mol
InChI Key: BLMNYBILXVYPSL-UHFFFAOYSA-N
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Description

1,3-Dimesitylbenzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of the three isomers of dimethylbenzene, the others being ortho-xylene and para-xylene. This compound is characterized by two methyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless, flammable liquid with a sweet odor, commonly used as a solvent in the chemical industry .

Preparation Methods

1,3-Dimesitylbenzene can be synthesized through various methods. One common synthetic route involves the alkylation of benzene with methanol in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial production of this compound often involves the catalytic reforming of petroleum naphtha, which contains a mixture of xylene isomers. The separation of these isomers is achieved through fractional distillation and crystallization techniques .

Chemical Reactions Analysis

1,3-Dimesitylbenzene undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-dimesitylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts hydrogen atoms, resulting in the saturation of the aromatic ring . Electrophilic aromatic substitution involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .

Comparison with Similar Compounds

1,3-Dimesitylbenzene is similar to other dimethylbenzene isomers, such as ortho-xylene and para-xylene. its unique position of methyl groups at the 1 and 3 positions gives it distinct chemical and physical properties. For instance, it has a higher boiling point compared to its isomers due to the symmetrical arrangement of the methyl groups .

Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Biological Activity

1,3-Dimesitylbenzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon that has garnered attention in various fields due to its potential biological activities. This compound is characterized by two mesityl groups attached to a benzene ring, which may influence its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant capabilities, and potential health effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}
  • Molecular Weight : 210.31 g/mol

The presence of the mesityl groups (2,4,6-trimethylphenyl) enhances the lipophilicity of the compound, which may affect its interaction with biological membranes and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on benzene-1,3-diol analogues demonstrated that certain derivatives showed potent activity against various bacterial and fungal strains. The results highlighted that compounds with structural similarities to this compound displayed effective inhibition against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains : Candida albicans

The antimicrobial activity was assessed using the cup and plate method, with notable zones of inhibition observed for specific derivatives .

Table 1: Antimicrobial Activity of this compound Analogues

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus28
Escherichia coli25
Pseudomonas aeruginosa30
Candida albicans22

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown potential antioxidant activity. The radical scavenging ability was evaluated through various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results indicated that compounds similar to this compound could effectively neutralize free radicals, thus contributing to cellular protection against oxidative stress .

Toxicological Studies

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have indicated that exposure to high concentrations can lead to adverse health effects. For instance:

  • Inhalation exposure in animal models has shown alterations in liver enzyme activities.
  • Long-term exposure may be associated with increased risks of certain cancers such as lymphatic leukemia and prostate cancer .

Case Studies and Epidemiological Data

Epidemiological studies have suggested a correlation between occupational exposure to xylene isomers (including meta-xylene) and various health risks. A nested case-control study indicated slightly elevated odds ratios for prostate cancer among workers exposed to xylene derivatives . Such findings underscore the importance of understanding both the beneficial and harmful effects of compounds like this compound.

Properties

CAS No.

103068-13-9

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)phenyl]benzene

InChI

InChI=1S/C24H26/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3

InChI Key

BLMNYBILXVYPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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